N-methylspiro[3.3]heptan-2-amine;hydrochloride
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Overview
Description
N-methylspiro[3This compound has gained attention due to its potential therapeutic properties, particularly its significant anti-depressant and anti-anxiety effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methylspiro[33]heptan-2-amine;hydrochloride involves several steps, starting with the formation of the spirocyclic coreThe final step involves the methylation of the amine to form N-methylspiro[3.3]heptan-2-amine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for N-methylspiro[3.3]heptan-2-amine;hydrochloride are not well-documented in the public domain. it is likely that large-scale synthesis follows similar steps to laboratory synthesis, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-methylspiro[3.3]heptan-2-amine;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The amine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. Typical reaction conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methylspiro[3.3]heptan-2-one, while substitution reactions can produce various N-alkylated derivatives .
Scientific Research Applications
N-methylspiro[3.3]heptan-2-amine;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its effects on biological systems, particularly its psychoactive properties.
Medicine: Research is ongoing into its potential as an anti-depressant and anti-anxiety medication.
Industry: It may have applications in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-methylspiro[3.3]heptan-2-amine;hydrochloride involves its interaction with neurotransmitter systems in the brain. It is believed to modulate the activity of serotonin and dopamine, two key neurotransmitters involved in mood regulation. This modulation occurs through binding to specific receptors and altering their signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-methylspiro[3.3]heptan-2-amine;hydrochloride: Another spirocyclic amine with similar structural features.
Spiro[3.3]heptane derivatives: A class of compounds with a spirocyclic core similar to N-methylspiro[3.3]heptan-2-amine.
Uniqueness
N-methylspiro[3.3]heptan-2-amine;hydrochloride is unique due to its specific substitution pattern and its potent psychoactive effects. Its ability to modulate neurotransmitter systems makes it a compound of significant interest in neuropharmacology.
Properties
IUPAC Name |
N-methylspiro[3.3]heptan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-9-7-5-8(6-7)3-2-4-8;/h7,9H,2-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYRXBAIEYRIPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC2(C1)CCC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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